molecular formula C22H15Cl2N3O B11074890 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine

4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine

Cat. No.: B11074890
M. Wt: 408.3 g/mol
InChI Key: ULCCDONYXTVGGL-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Substitution reactions:

    Coupling reactions: The pyridin-4-yl group can be introduced using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the pyrimidine ring or the aromatic substituents, potentially leading to the formation of dihydropyrimidines or reduced aromatic rings.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-3-yl)pyrimidine
  • 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine

Uniqueness

The uniqueness of 4-(3,4-Dichlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its use in various applications.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C22H15Cl2N3O

Molecular Weight

408.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-6-(4-methoxyphenyl)-2-pyridin-4-ylpyrimidine

InChI

InChI=1S/C22H15Cl2N3O/c1-28-17-5-2-14(3-6-17)20-13-21(16-4-7-18(23)19(24)12-16)27-22(26-20)15-8-10-25-11-9-15/h2-13H,1H3

InChI Key

ULCCDONYXTVGGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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